molecular formula C25H22 B12629456 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene CAS No. 919341-92-7

1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene

Cat. No.: B12629456
CAS No.: 919341-92-7
M. Wt: 322.4 g/mol
InChI Key: VVXWZSUKQBDSAH-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene is a synthetic indene derivative of significant interest in specialized research and development. This compound features a complex structure with extended π-conjugation, a property known to be valuable in the design of organic electronic materials and for investigating corrosion inhibition mechanisms on metal surfaces . Its molecular framework is analogous to other arylidene-indane-1,3-diones, a class of compounds recognized for their utility in medicinal chemistry as key intermediates in the synthesis of biologically active molecules . The presence of multiple aromatic systems suggests potential for this compound to serve as a core scaffold in the construction of more complex structures for pharmaceutical screening or as a building block in polymer chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handling should only be performed by qualified professionals in a laboratory setting.

Properties

CAS No.

919341-92-7

Molecular Formula

C25H22

Molecular Weight

322.4 g/mol

IUPAC Name

1-(2-methyl-1-phenylprop-1-enyl)-3-phenyl-1H-indene

InChI

InChI=1S/C25H22/c1-18(2)25(20-13-7-4-8-14-20)24-17-23(19-11-5-3-6-12-19)21-15-9-10-16-22(21)24/h3-17,24H,1-2H3

InChI Key

VVXWZSUKQBDSAH-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1C=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methyl-1-phenylpropan-1-one and phenylacetylene.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

    Procedure: The 2-methyl-1-phenylpropan-1-one is first deprotonated by the base to form an enolate, which then undergoes a nucleophilic addition to phenylacetylene, followed by cyclization to form the indene structure.

    Purification: The crude product is purified by column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have indicated that derivatives of indene compounds exhibit significant antimycobacterial activity. For instance, related compounds have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, with some showing minimum inhibitory concentration (MIC) values as low as 28.0 µM . This suggests that 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene could be explored for similar applications in developing new antitubercular agents.

Antioxidant and Antiplatelet Activities

Research into 3-phenyl-1H-isochromen-1-one analogues has demonstrated potent antioxidant and antiplatelet activities, with some compounds exhibiting up to 16-fold greater antioxidant capacity than ascorbic acid . Given the structural similarities between these compounds and 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene, there is potential for exploring its derivatives in these therapeutic areas.

Synthesis of Complex Molecules

The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including cyclocondensation reactions. For example, it can be involved in synthesizing pyrazole derivatives through reactions with hydrazine hydrate . This versatility makes it valuable for chemists looking to develop novel compounds with specific biological activities.

Multicomponent Reactions

The compound can also be utilized in multicomponent reactions (MCRs), which are essential for the rapid synthesis of diverse molecular libraries. MCRs involving similar structures have been shown to yield biologically active molecules efficiently, highlighting the potential for using 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene in high-throughput screening applications .

Case Studies

Study Focus Findings
Study on Antimycobacterial ActivityEvaluated derivatives of indole compoundsSome exhibited MIC values as low as 28.0 µM against Mycobacterium tuberculosis
Antioxidant Activity StudyTested various 3-phenyl analoguesIdentified compounds with antioxidant activities significantly higher than ascorbic acid
Synthesis of Pyrazole DerivativesExplored cyclocondensation reactionsDemonstrated effective synthesis using related indene structures

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-(Trifluoromethyl)-3-phenyl-1H-indene (4a)

  • Structure : Features a CF3 group instead of the propenyl substituent.
  • Properties :
    • Molecular weight: 260.26 g/mol (C16H11F3).
    • Melting point: 50–52°C.
    • NMR Distinct <sup>19</sup>F NMR signal at δ −67.35 ppm due to the CF3 group.
  • Key difference : The electron-withdrawing CF3 group enhances electrophilicity, contrasting with the electron-donating propenyl group in the target compound .

3-Phenyl-1H-indene (2a)

  • Structure : Simplest analog lacking substituents at position 1.
  • Properties :
    • Molecular weight: 192.26 g/mol (C15H12).
    • Boiling point: 313.6°C; density: 1.104 g/cm<sup>3</sup>.
  • Key difference : Reduced steric hindrance and simpler reactivity profile due to the absence of the propenyl group .

1-(2,2-Dimethyl-1-phenylpropylidene)-3-phenyl-1H-indene

  • Structure : Contains a dimethylphenylpropylidene group at position 1.
  • Properties :
    • Molecular formula: C26H24.
    • InChIKey: JELINYJEQHJLNJ-IZHYLOQSSA-N.
  • Key difference : The rigid propylidene group may restrict rotational freedom, altering conformational dynamics compared to the target compound .

2,3-Dihydro-1-methyl-3-phenyl-1H-indene

  • Structure : Partially saturated indene ring (dihydroindene).
  • Properties :
    • Molecular weight: 208.13 g/mol (C16H16).
    • Exact mass: 208.1252 g/mol.
  • Key difference : Saturation reduces aromaticity, impacting electronic properties and stability .

Data Table: Comparative Analysis of Key Indene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties Reference
1-(2-Methyl-1-phenylpropenyl)-3-phenyl-1H-indene C24H20 308.42 Propenyl, phenyl N/A Conjugated π-system
1-(Trifluoromethyl)-3-phenyl-1H-indene C16H11F3 260.26 CF3 50–52 Electrophilic CF3 group
3-Phenyl-1H-indene C15H12 192.26 Phenyl N/A High boiling point (313.6°C)
2,3-Dihydro-1-methyl-3-phenyl-1H-indene C16H16 208.13 Methyl, phenyl (dihydro core) N/A Reduced aromaticity

Biological Activity

1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene, a compound with a complex structure, is part of a larger class of indene derivatives that have garnered attention for their potential biological activities. This article aims to consolidate existing research on the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene can be represented as follows:

C21H22\text{C}_{21}\text{H}_{22}

This structure features an indene core substituted with phenyl and methyl groups, suggesting potential interactions with biological targets due to its lipophilicity and ability to engage in π–π stacking interactions.

Antiplatelet Activity

The antiplatelet effects of related compounds have been explored extensively. A study highlighted that certain 3-phenyl-1H-isochromen-1-one derivatives displayed remarkable inhibition of platelet aggregation induced by arachidonic acid, significantly more than aspirin . This raises the possibility that 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene could also exhibit similar antiplatelet properties, warranting further investigation.

Cytotoxicity and Anticancer Potential

Indene derivatives have shown promise in anticancer research. A study examining various indene-based compounds revealed cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Although specific data on 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene is sparse, its structural characteristics suggest potential anticancer activity that could be explored in future studies.

Synthesis and Evaluation

Several studies have focused on the synthesis of indene derivatives and their biological evaluations. For example, the synthesis of similar compounds has been achieved through various organic reactions, including cyclocondensation and radical hydrofunctionalization . The biological evaluation often includes assessing antioxidant capacity, cytotoxicity against cancer cell lines, and anti-inflammatory effects.

Compound Activity Method Reference
3-Pheynl-Indene AnalogAntioxidantDPPH Assay
3-Pheynl-Indene AnalogAntiplateletAA-Induced Aggregation
Indene DerivativeCytotoxicityMTT Assay against Cancer Cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene, and how do reaction conditions influence stereochemical outcomes?

  • Answer : Silver-catalyzed tandem hydroamination/hydroarylation cascades (e.g., AgOTf catalysis) are effective for synthesizing structurally related indene derivatives . Reaction temperature (e.g., 25–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) critically impact regioselectivity and spirocyclic formation. For stereochemical control, substituent orientation on the allylamino precursor must be optimized using DFT-based conformational analysis.

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze anisotropic displacement parameters and confirm bond lengths/angles. ORTEP-3 or WinGX can visualize thermal ellipsoids and validate π-π stacking interactions between phenyl groups . For labile substituents, low-temperature (100 K) data collection minimizes disorder.

Q. What spectroscopic techniques are essential for characterizing this compound’s electronic environment?

  • Answer : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR (to identify coupling constants and diastereotopic protons) with UV-Vis spectroscopy (to assess conjugation in the indene core). IR spectroscopy detects carbonyl or enol tautomers, if present. High-resolution mass spectrometry (HRMS) confirms molecular formula and isotopic patterns .

Advanced Research Questions

Q. How do frontier molecular orbital (FMO) interactions dictate the compound’s reactivity in cycloaddition or electrophilic substitution reactions?

  • Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map HOMO-LUMO energy gaps. The electron-rich indene core and sterically hindered 2-methyl-1-phenylprop-1-en-1-yl group may favor [4+2] cycloadditions with electron-deficient dienophiles. Compare experimental yields with Fukui function-derived reactivity indices .

Q. What experimental and computational strategies address contradictions in calculated vs. observed physicochemical properties (e.g., logP, solubility)?

  • Answer : Use COSMO-RS simulations to predict partition coefficients (logP) and compare with experimental shake-flask/HPLC measurements . For solubility discrepancies, analyze crystal packing via Mercury software to identify intermolecular interactions (e.g., C–H···π) that reduce dissolution rates .

Q. How can the compound’s spirocyclic derivatives be optimized for pharmacological activity, and what assays validate target engagement?

  • Answer : Introduce substituents at the 3-phenyl position to modulate steric bulk and lipophilicity. Screen against kinase or GPCR panels using SPR (surface plasmon resonance) for binding affinity. For in vitro efficacy, use MTT assays on cancer cell lines (e.g., MCF-7) and correlate results with molecular docking (AutoDock Vina) .

Q. What catalytic systems enhance enantioselective functionalization of the indene scaffold?

  • Answer : Chiral phosphine ligands (e.g., BINAP) paired with Pd(0) catalysts enable asymmetric allylic alkylation. For enantiomeric excess (ee) >90%, optimize solvent (THF vs. DMF) and base (K2_2CO3_3 vs. Cs2_2CO3_3). Monitor reaction progress via chiral HPLC (Chiralpak IA column) .

Methodological Challenges and Solutions

Q. Why might crystallographic data conflict with NMR-based structural assignments, and how is this resolved?

  • Answer : Dynamic disorder in solution (NMR) vs. static disorder in crystals (X-ray) can cause discrepancies. Use variable-temperature NMR to identify conformational flexibility. For ambiguous NOEs, supplement with ROESY experiments and compare with Cambridge Structural Database (CSD) entries of analogous indenes .

Q. How do steric effects from the 2-methylphenyl group influence reaction kinetics in multi-step syntheses?

  • Answer : Conduct kinetic isotope effect (KIE) studies or Eyring analysis to differentiate steric vs. electronic contributions. Hammett plots using para-substituted aryl precursors reveal whether rate-limiting steps involve charge development or steric hindrance .

Key Citations

  • Synthesis: Silver-catalyzed cascades
  • Crystallography: SHELX , ORTEP
  • Computational Modeling: Frontier-orbital theory , COSMO-RS

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